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Compound of Interest

Compound Name: Atuveciclib S-Enantiomer

Cat. No.: B8075345

Technical Support Center: Atuveciclib S-
Enantiomer

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals investigating
the off-target effects of Atuveciclib S-Enantiomer on GSK3 kinase.

Frequently Asked Questions (FAQSs)

Q1: What is Atuveciclib and its S-Enantiomer?

Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of the
Positive Transcription Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent
kinase 9 (CDK9) and cyclin T1.[1][2][3] Its primary mechanism of action is to bind to and inhibit
the kinase activity of CDK9, which in turn prevents the phosphorylation of downstream targets
like the C-terminal domain of RNA polymerase Il. This leads to the inhibition of transcriptional
elongation of tumor-promoting genes, ultimately inducing apoptosis in cancer cells.[1] The S-
enantiomer of Atuveciclib is a specific stereoisomer of the compound.

Q2: Does Atuveciclib or its S-Enantiomer have known off-target effects on GSK3 kinase?

Yes. The racemic mixture of Atuveciclib has been shown to inhibit Glycogen Synthase Kinase 3
(GSK3) with submicromolar potency.[4][5] The S-enantiomer of Atuveciclib has very similar in
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vitro properties to the racemic mixture, suggesting it likely also inhibits GSK3.[5][6][7]
Q3: What are the reported IC50 values for Atuveciclib against its primary target and GSK3?

The following table summarizes the inhibitory concentrations (IC50) of Atuveciclib and its S-
enantiomer against their primary target CDK9/CycT1 and the off-target GSK3 kinases.

Compound Target IC50 (nM)
Atuveciclib (Racemate) CDK9/CycT1 13[2][4][5]
GSK3a 45[4][5]

GSK3p 87[4][5]

Atuveciclib S-Enantiomer CDK9/CycT1 16[6][7][8]

Q4: What is the primary signaling pathway of Atuveciclib?

The primary signaling pathway inhibited by Atuveciclib involves the regulation of transcription
elongation. Atuveciclib targets the P-TEFb complex (CDK9/CycT1), which is responsible for
phosphorylating the C-terminal domain (CTD) of RNA Polymerase Il (RNAP II). This
phosphorylation is a critical step for the transition from abortive to productive transcription
elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation event, leading to a
halt in the transcription of many short-lived proteins, including those crucial for cancer cell
survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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